molecular formula C14H8Cl4F11NO2 B12810896 aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid CAS No. 1534-91-4

aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid

Cat. No.: B12810896
CAS No.: 1534-91-4
M. Wt: 573.0 g/mol
InChI Key: IPDPOXHJCFMJHM-UHFFFAOYSA-N
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Description

Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is a complex organic compound with the molecular formula C14H8Cl4F11NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an aniline group, making it a unique and highly specialized chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves multiple steps, starting with the preparation of the perfluorinated octanoic acid derivativeThe final step involves the coupling of the aniline group to the halogenated perfluorooctanoic acid .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the halogenation and coupling reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its halogenated structure allows it to interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of extensive halogenation and the presence of an aniline group. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1534-91-4

Molecular Formula

C14H8Cl4F11NO2

Molecular Weight

573.0 g/mol

IUPAC Name

aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid

InChI

InChI=1S/C8HCl4F11O2.C6H7N/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23;7-6-4-2-1-3-5-6/h(H,24,25);1-5H,7H2

InChI Key

IPDPOXHJCFMJHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O

Origin of Product

United States

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